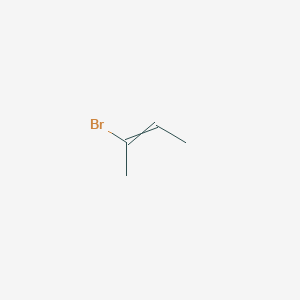

2-BROMO-2-BUTENE

Vue d'ensemble

Description

2-BROMO-2-BUTENE is an organic compound with the molecular formula C₄H₇Br. It is a brominated derivative of butene and exists in both cis and trans isomeric forms. This compound is commonly used in organic synthesis and serves as an intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-BROMO-2-BUTENE can be synthesized through the bromination of 2-butene. The reaction typically involves the addition of bromine (Br₂) to 2-butene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and purification to remove any impurities and unreacted starting materials .

Analyse Des Réactions Chimiques

Elimination Reactions (E2 Mechanism)

2-Bromo-2-butene undergoes β-elimination via the E2 mechanism when treated with strong bases like hydroxide (OH⁻) or ethoxide (EtO⁻). This single-step bimolecular process produces alkenes through concerted deprotonation and bromide expulsion .

Key Features:

-

Zaitsev Orientation : The major product is the more substituted alkene 2-butene (trans-alkene favored due to steric factors) .

-

Minor Pathway : Less substituted 1-butene forms in smaller quantities (<15%) .

-

Stereochemistry : Anti-periplanar geometry between β-hydrogen and bromine is critical for the transition state .

Reaction Example :

Substitution Reactions (SN1 Mechanism)

In polar protic solvents (e.g., ethanol/water), this compound undergoes SN1 substitution via carbocation intermediates . Silver nitrate (AgNO₃) accelerates this process by stabilizing the leaving group (AgBr precipitation) .

Mechanism:

-

Ionization :

The tertiary carbocation is stabilized by hyperconjugation .

-

Nucleophilic Attack : Ethanol reacts with the carbocation to form 2-butoxy-2-butene :

Thermochemical Isomerization

This compound exhibits cis-trans isomerization under thermal conditions. Experimental data from NIST shows:

| Reaction | ΔH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| cis-2-bromo-2-butene → trans isomer | -6.276 | Equilibrium |

The trans isomer is thermodynamically favored due to reduced steric strain .

Competition Between Mechanisms

The reaction pathway depends on:

-

Base Strength : Strong bases (e.g., OH⁻) favor E2; weak bases/nucleophiles favor SN1 .

-

Solvent : Polar aprotic solvents enhance SN2, but this compound’s tertiary structure disfavors this pathway .

-

Temperature : Higher temperatures promote elimination over substitution .

Reaction Conditions and Product Distribution

| Condition | Major Pathway | Products | Yield (%) |

|---|---|---|---|

| NaOH (aq.), 25°C | E2 | trans-2-butene (85%), 1-butene (15%) | |

| AgNO₃/EtOH | SN1 | 2-butoxy-2-butene | >90 |

| Thermal (Δ) | Isomerization | trans-2-bromo-2-butene | ~100 |

Mechanistic Evidence

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-2-butene serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions:

- Synthesis of Substituted Catechol Derivatives: It is employed in the preparation of catechol derivatives through nucleophilic substitution reactions. The bromine atom can be replaced by different nucleophiles, leading to the formation of diverse products suitable for further chemical transformations .

- Formation of Mono-Annelated Benzenes: The compound is also utilized in synthesizing mono-annelated benzenes, which are important in the development of pharmaceuticals and agrochemicals .

Elimination and Substitution Reactions

This compound undergoes significant elimination and substitution reactions:

- Elimination Reactions: It can participate in bimolecular elimination (E2) reactions, leading to the formation of butadiene. Strong bases such as potassium hydroxide (KOH) are typically used to facilitate this reaction .

- Substitution Reactions: In nucleophilic substitution reactions, the bromine atom is replaced by various nucleophiles like hydroxide ions (OH⁻), cyanide ions (CN⁻), or alkoxide ions (RO⁻), yielding different alcohols or other functional groups depending on the nucleophile used .

Biological Applications

Precursor for Biologically Active Compounds

In biological research, this compound is recognized for its role as a precursor in synthesizing biologically active compounds. Its derivatives can exhibit various biological activities, making them valuable in drug discovery and development .

Cell Biology Studies

The compound has been applied in cell biology for studying cellular mechanisms and pathways. Its reactivity allows researchers to explore interactions within biological systems, contributing to advancements in understanding disease mechanisms and therapeutic targets .

Industrial Applications

Polymer Production

In industry, this compound is utilized in producing polymers and other industrial chemicals. Its ability to undergo polymerization reactions makes it a valuable monomer for creating various polymeric materials used in plastics and coatings .

Chemical Manufacturing

The compound's role as an intermediate extends into chemical manufacturing processes where it aids in producing specialty chemicals, solvents, and reagents essential for various applications across different sectors .

Mécanisme D'action

The mechanism of action of 2-BROMO-2-BUTENE involves its reactivity as an electrophile. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromobutane: Similar in structure but differs in the position of the bromine atom.

1-Bromo-2-butene: Another brominated butene with the bromine atom at a different position.

Crotyl bromide:

Uniqueness

2-BROMO-2-BUTENE is unique due to its specific reactivity and the position of the bromine atom, which influences its chemical behavior and applications. Its ability to undergo various types of reactions makes it a versatile compound in organic synthesis .

Activité Biologique

2-Bromo-2-butene is a halogenated alkene with the molecular formula CHBr. It exists in two geometric isomers, (E)-2-bromo-2-butene and (Z)-2-bromo-2-butene, which exhibit different physical and chemical properties due to their spatial arrangements. This compound is of significant interest in organic chemistry and biochemistry due to its potential biological activities, including its reactivity in nucleophilic substitution reactions and its interactions with various biological targets.

- Molecular Weight : 151.00 g/mol

- Density : 1.284 g/mL at 25 °C

- Boiling Point : 96 °C

- Solubility : Soluble in organic solvents like ethanol and ether.

This compound is known for its reactivity in nucleophilic substitution reactions, particularly SN2 mechanisms. The bromine atom serves as a good leaving group, facilitating the substitution by nucleophiles. This property is crucial for its potential applications in medicinal chemistry and synthesis of biologically active compounds .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study published in the European Journal of Organic Chemistry reported that this compound exhibited significant cytotoxic activity against human tumor cell lines, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Mechanistic Insights

The mechanism of action involves the formation of reactive intermediates that can damage cellular components, including DNA and proteins. In vitro studies have shown that exposure to this compound leads to increased levels of reactive oxygen species (ROS), which are implicated in oxidative stress and subsequent apoptosis in cancer cells .

Case Study 1: Anticancer Activity

A comprehensive study investigated the effects of various concentrations of this compound on HeLa cells. The results indicated a dose-dependent increase in cell death, with significant morphological changes observed under microscopy. Flow cytometry analysis revealed that the compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases .

Case Study 2: Neurotoxicity Assessment

Another research focused on the neurotoxic effects of this compound using rat primary cortical neurons. The study found that exposure to the compound resulted in neuronal cell death and impaired synaptic function, indicating potential neurotoxic effects that warrant further investigation into its safety profile for therapeutic use .

Propriétés

IUPAC Name |

2-bromobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILZQFGKPHAAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065404 | |

| Record name | 2-Butene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13294-71-8 | |

| Record name | 2-Bromo-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13294-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.